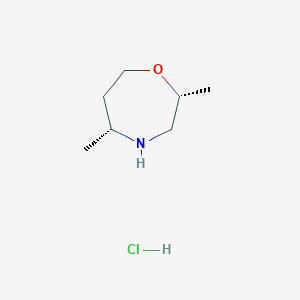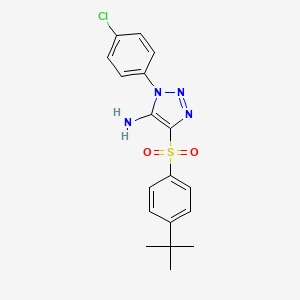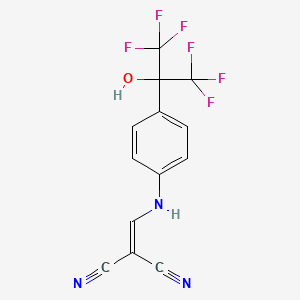![molecular formula C21H17N3O4S B2951029 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893948-27-1](/img/structure/B2951029.png)
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thieno ring (a five-membered ring with four carbon atoms and one sulfur atom), and a benzofuran ring (a fused ring system consisting of a benzene ring fused to a furan ring). The molecule also contains a p-tolyl group, which is a functional group derived from toluene .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo compounds are often synthesized via reactions of hydrazonoyl halides with appropriate heterocyclic amines . Similarly, benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascades .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, thieno, and benzofuran rings, as well as the p-tolyl group. These groups could potentially participate in a variety of chemical reactions .Scientific Research Applications
Anticancer Agents
The thieno[3,4-c]pyrazole core is structurally similar to compounds that have shown promise as anticancer agents . The combination of thiazole and pyrazole rings has been associated with antitumor properties, and derivatives of these compounds have been studied for their potential as topoisomerase II alpha inhibitors , which are crucial in the replication of cancer cells.
Organic Dye-Sensitized Solar Cells
Compounds with a benzofuran moiety, such as the one , have been used in the design of organic dye-sensitized solar cells (DSSCs) . These cells are a promising technology for converting solar energy into electricity, and the compound’s structure could be beneficial in the synthesis of sensitizers for DSSCs.
Antimicrobial Activity
The pyrazole ring is known for its broad spectrum of biological activities, including antimicrobial properties . The compound could be synthesized and screened for activity against various microorganisms, contributing to the development of new antimicrobial drugs.
Synthesis of Fused Pyrazoles
The compound’s structure allows for the possibility of synthesizing fused pyrazoles, which are valuable in medicinal chemistry due to their diverse biological activities . These activities include anti-inflammatory, analgesic, and antipyretic properties, making them useful in drug development.
Inhibitors of Signaling Pathways
Pyrazole derivatives have been studied as inhibitors of various signaling pathways, such as the Hedgehog (Hh) signaling cascade . The compound could be explored for its potential to inhibit specific pathways involved in diseases like cancer.
Development of Photophysical Agents
Due to the presence of both thieno and pyrazole rings, the compound may exhibit exceptional photophysical properties . This makes it a candidate for the development of new materials with specific light-absorption or emission characteristics, which could be applied in fields like optoelectronics.
Neuroprotective Agents
Compounds containing pyrazole rings have shown neuroprotective effects . The compound could be investigated for its potential to protect nerve cells from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease.
Agricultural Chemicals
Pyrazole derivatives are also used in the agrochemical industry . The compound could be evaluated for its effectiveness as an insecticide or herbicide, contributing to the development of new agricultural products.
Future Directions
properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-13-6-8-15(9-7-13)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)19-10-14-4-2-3-5-18(14)28-19/h2-10H,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNPAOADRGGQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2950946.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate](/img/structure/B2950947.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2950948.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2950950.png)

![methyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950956.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2950957.png)



![4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2950962.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950964.png)